molecular formula C7H7N3 B063665 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 159431-45-5

1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B063665
CAS No.: 159431-45-5
M. Wt: 133.15 g/mol
InChI Key: LBJKINSTSXVEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure serves as a versatile and key intermediate in the synthesis of novel kinase inhibitors, mimicking the adenine moiety of ATP and enabling targeted interactions with the kinase hinge region. Its primary research value lies in its application for developing potential therapeutics in oncology, particularly for cancers driven by dysregulated kinase signaling pathways such as JAK, EGFR, and ALK. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the pyrrole and pyrimidine rings, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. Beyond oncology, this scaffold finds utility in immunological and inflammatory disease research. Supplied as a high-purity building block, it is essential for constructing complex molecular libraries for high-throughput screening and for the rational design of next-generation targeted small-molecule therapeutics. Its robust chemical stability and well-characterized reactivity make it an indispensable tool for synthetic and pharmaceutical chemists aiming to advance preclinical drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159431-45-5

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

1-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-10-5-8-4-6-2-3-9-7(6)10/h2-5H,1H3

InChI Key

LBJKINSTSXVEJB-UHFFFAOYSA-N

SMILES

CN1C=NC=C2C1=NC=C2

Canonical SMILES

CN1C=NC=C2C1=NC=C2

Synonyms

1H-Pyrrolo[2,3-d]pyrimidine,1-methyl-(9CI)

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Pyrrolo 2,3 D Pyrimidine Systems

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. For derivatives of the 1-methyl-1H-pyrrolo[2,3-d]pyrimidine core, the IR spectrum typically displays absorptions corresponding to aromatic C-H stretching and C=C/C=N bond vibrations.

In derivatives containing a carbonyl group, a strong, sharp absorption band is observed in the region of 1724–1728 cm⁻¹, which is characteristic of the C=O stretch nih.govacs.org. Other notable bands include those for C-H aromatic stretching just above 3000 cm⁻¹ and various fingerprint region absorptions that are unique to the specific substitution pattern of the molecule acs.org.

Table 3: Key IR Absorption Bands for Pyrrolo[2,3-d]pyrimidine Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H Stretch 2950 - 2951 Medium
Carbonyl (C=O) Stretch 1724 - 1728 Strong, Sharp nih.govacs.org
C=N / C=C Stretch 1538 - 1589 Medium-Strong nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial, providing highly accurate mass measurements that allow for the determination of a molecule's elemental formula.

For various synthesized derivatives of this compound, HRMS data confirms their proposed structures. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₁₇H₁₇ClN₃O is 314.1060, with an experimentally found value of 314.1058, confirming the elemental composition mdpi.com. This level of accuracy is essential for verifying the identity of newly synthesized compounds.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the molecule. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as fundamental proof of the compound's purity and elemental composition. This technique is a standard method for the characterization of novel heterocyclic compounds.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A notable example is the X-ray crystallographic analysis of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine, a compound that incorporates the 1-methyl-pyrrolo[2,3-d]pyrimidine scaffold. nih.govmdpi.com The crystal structure of this derivative (CCDC: 2169282) offers a detailed view of the solid-state conformation of the core and the influential role of its substituents in dictating intermolecular associations. nih.govmdpi.com

The pyrrolo[2,3-d]pyrimidine core itself is an extended aromatic system, and as such, it is expected to be largely planar. The fusion of the pyrrole (B145914) and pyrimidine (B1678525) rings creates a rigid bicyclic structure. The methylation at the N1 position of the pyrrole ring introduces a methyl group that lies in or near the plane of the heterocyclic system. The precise orientation of this methyl group and any minor deviations from planarity in the ring system are key conformational features determined by X-ray diffraction.

The crystallographic data for derivatives of 1-methyl-pyrrolo[2,3-d]pyrimidine provides a foundational understanding of its structural characteristics. Below are tables summarizing hypothetical crystallographic data and potential intermolecular interactions for a representative 1-methyl-pyrrolo[2,3-d]pyrimidine derivative, based on the analysis of similar structures.

Table 1: Representative Crystallographic Data for a 1-Methyl-pyrrolo[2,3-d]pyrimidine Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)109.45
γ (°)90
Volume (ų)1887.9
Z4
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of a Substituted 1-Methyl-pyrrolo[2,3-d]pyrimidine
Interaction TypeDonor AtomAcceptor Atom/SystemDistance (Å)Angle (°)
C-H···N Hydrogen BondC-H (Aromatic)N (Pyrimidine)~2.5~150
π-π StackingPyrrolo[2,3-d]pyrimidine RingSubstituent Aromatic Ring~3.5 (Centroid-to-Centroid)N/A
C-H···π InteractionC-H (Methyl)Pyrrole Ring~2.8~140

These tables illustrate the type of detailed structural information that can be gleaned from X-ray crystallography. The precise values of the unit cell parameters define the size and shape of the repeating unit in the crystal, while the description of intermolecular interactions provides a roadmap of how the molecules self-assemble in the solid state. This knowledge is fundamental for solid-state characterization and for understanding how molecular structure dictates macroscopic properties.

Reaction Mechanisms and Pathways for Pyrrolo 2,3 D Pyrimidine Formation and Derivatization

Proposed Mechanistic Pathways for Ring Formation

The assembly of the pyrrolo[2,3-d]pyrimidine core can be achieved through several synthetic strategies. A common approach involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) precursor. This process typically involves a series of intermediate-forming steps, nucleophilic attacks, and condensation reactions.

A key strategy for forming the pyrimidine portion of the scaffold involves the use of intermediates that possess suitably positioned electrophilic centers. One such class of intermediates is α,β-unsaturated carbonyl compounds. These molecules are excellent substrates for reactions with binucleophilic reagents like guanidine (B92328). nih.gov The reaction mechanism is initiated by the electrophilic nature of the α,β-unsaturated system, which invites nucleophilic attack.

For instance, a substituted furan-2(3H)-one can serve as a precursor that combines the properties of an internal ester and an α,β-unsaturated carbonyl compound. nih.gov Reaction with a binucleophile leads to the opening of the lactone ring and subsequent cyclization to form a pyrimidine ring fused to the original five-membered ring structure.

The formation of the pyrimidine ring is characterized by nucleophilic addition and condensation steps. A widely employed method involves the reaction of a 2-amino-3-cyanopyrrole intermediate with reagents like formic acid or guanidine. strath.ac.ukgoogle.com

In a typical pathway involving a binucleophile such as guanidine and an α,β-unsaturated ketone, the mechanism proceeds as follows:

Michael Addition: The first step is a nucleophilic 1,4-addition (Michael addition) of one of the amino groups of guanidine to the β-carbon of the α,β-unsaturated carbonyl system. This breaks the carbon-carbon double bond and forms a new carbon-nitrogen bond, resulting in an enolate intermediate.

Intramolecular Nucleophilic Attack: The tautomerized enolate is followed by an intramolecular attack from the second amino group of the guanidine moiety onto the carbonyl carbon.

Condensation: This attack forms a cyclic hemiaminal-like intermediate, which readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrimidine ring.

This sequence of nucleophilic addition followed by cyclizative condensation is a robust and common pathway for constructing the six-membered pyrimidine ring onto a five-membered precursor. nih.gov

The Knoevenagel condensation is another powerful tool for generating the necessary intermediates for pyrrolo[2,3-d]pyrimidine synthesis. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups).

A plausible mechanistic pathway can be envisioned that combines a Knoevenagel condensation with a subsequent Michael addition:

Knoevenagel Condensation: An appropriate pyrrole-based aldehyde reacts with an active methylene compound, such as malononitrile, in the presence of a base. This forms a highly electrophilic α,β-unsaturated dinitrile intermediate (a Knoevenagel adduct).

Michael Addition: A nucleophile, such as the amino group of a precursor molecule, can then attack the β-carbon of this activated double bond in a Michael-type addition.

Cyclization and Tautomerization: Following the Michael addition, intramolecular cyclization occurs, where another nucleophilic group attacks one of the nitrile carbons. Subsequent tautomerization and aromatization steps lead to the final, stable pyrrolo[2,3-d]pyrimidine ring system. This tandem approach allows for the efficient assembly of complex, poly-substituted heterocyclic systems.

Mechanisms of Derivatization Reactions

Once the core pyrrolo[2,3-d]pyrimidine scaffold is formed, it can be further functionalized through various derivatization reactions. The mechanisms of these reactions are heavily influenced by the electronic properties of the bicyclic system and the nature of any existing substituents.

Alkylation is a common derivatization reaction that introduces alkyl groups onto heteroatoms within the pyrrolo[2,3-d]pyrimidine structure. The specific site of alkylation (e.g., at a nitrogen or sulfur atom) depends on the substrate and reaction conditions.

N-Alkylation: The pyrrole nitrogen (N7) is a common site for alkylation. The mechanism is typically a standard Sₙ2 reaction. In the presence of a base such as sodium hydride, the N-H proton is abstracted to form a highly nucleophilic pyrrolide anion. This anion then attacks an alkyl halide (e.g., methyl iodide) in a concerted displacement of the halide leaving group, resulting in the N-alkylated product. The pyrimidine nitrogens can also be alkylated, though regioselectivity can be an issue depending on the electronic environment.

S-Alkylation: For derivatives containing a thione group (C=S), typically at the C2 or C4 position, S-alkylation is a facile process. The thione exists in tautomeric equilibrium with the thiol form (-SH). In the presence of a base, the thiol is deprotonated to form a thiolate anion. This thiolate is a soft and highly potent nucleophile that readily attacks an alkyl halide via an Sₙ2 mechanism to form a methylthioether (-S-Alkyl) group. This thioether can then serve as a leaving group, allowing for subsequent nucleophilic substitution at that position. strath.ac.uk

The reactivity of the pyrrolo[2,3-d]pyrimidine ring and the outcome of its derivatization reactions are significantly modulated by the electronic properties of its substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density at various positions, affecting the molecule's susceptibility to electrophilic or nucleophilic attack.

Electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), generally decrease the electron density of the heterocyclic system. mdpi.com This deactivation can make electrophilic aromatic substitution more difficult. However, it can activate the ring system towards nucleophilic aromatic substitution, particularly on the pyrimidine ring. For example, a chloro group at the C4 position makes this site highly susceptible to displacement by nucleophiles like amines. nih.govmdpi.com

The position of the substituent is also critical. In studies on 4-(phenylamino)pyrrolo[2,3-d]pyrimidines, it was found that electron-withdrawing substituents on the 3-position of the phenyl ring led to more potent biological activity, with 3-bromo being optimal. researchgate.net Conversely, other studies have shown that the introduction of EWGs at different positions can lead to a loss of activity, indicating that the electronic effects must be precisely tuned for a desired outcome. mdpi.com These electronic modifications influence not only the reactivity in further synthetic steps but also how the molecule interacts with biological targets, affecting its pharmacological profile.

Table 1: Effect of Substituents on Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Substituent GroupPositionObserved Effect on Biological ActivityReference
Electron-Withdrawing (Br)3-position of 4-phenylamino groupIncreased inhibitory potency researchgate.net
Electron-Withdrawing (F, Cl, Br, CF₃)N-aryl groupLoss of activity mdpi.com
Alkoxy, HalogenTerminal phenyl groupAttenuated activity nih.gov
Halogen (general)Phenyl ring attached to coreCan enhance cytotoxic potency mdpi.com

Internal Activation Mechanisms

Internal activation mechanisms are a class of reactions in which a functional group within a molecule is activated, typically by a reagent, to facilitate an intramolecular reaction, leading to cyclization and the formation of a new ring system. In the synthesis of pyrrolo[2,3-d]pyrimidines, these pathways are crucial for constructing the fused bicyclic scaffold from appropriately substituted pyrrole or pyrimidine precursors. These methods often offer high efficiency and regioselectivity.

One prominent strategy involves the intramolecular cyclization of alkyne-substituted precursors. beilstein-journals.orgbohrium.com This can be achieved through either nucleophilic or electrophilic activation of the alkyne moiety. For instance, the electrophilic cyclization of N-alkyne-substituted pyrrole esters can be induced by reagents such as iodine. beilstein-journals.org In this process, the iodine acts as an electrophile, activating the triple bond and enabling the nucleophilic attack from the pyrrole ring to form the fused pyrimidine ring, albeit in this specific example leading to a pyrrolooxazinone derivative, illustrating the general principle of electrophile-induced internal activation and cyclization. beilstein-journals.org

The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives with iodine in dichloromethane (B109758) results in the formation of the corresponding fused ring systems. beilstein-journals.org The process is a 6-endo-dig cyclization, which occurs regardless of the substituent on the alkyne functionality. beilstein-journals.org

Electrophilic Cyclization of N-Alkyne-Substituted Pyrroles with Iodine beilstein-journals.org
ReactantProductYield
N-(3-phenylprop-2-yn-1-yl) methyl 1H-pyrrole-2-carboxylate4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgmdpi.comoxazin-1-one79%
N-(3-(p-tolyl)prop-2-yn-1-yl) methyl 1H-pyrrole-2-carboxylate4-Iodo-3-(p-tolyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgmdpi.comoxazin-1-one78%
N-(3-(4-methoxyphenyl)prop-2-yn-1-yl) methyl 1H-pyrrole-2-carboxylate4-Iodo-3-(4-methoxyphenyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgmdpi.comoxazin-1-one76%

Another significant internal activation mechanism is the activation of amide groups within cyclic systems to promote condensation reactions. The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) serves as a potent method for activating cyclic amide functionalities, such as those in tricyclic pyrrolo[2,3-d]pyrimidinone systems. mdpi.com This activation facilitates a subsequent carbonyl-amine condensation, leading to the formation of pyrrolo[2,3-d]pyrimidine-imines in high yields. mdpi.com The reaction proceeds smoothly at low temperatures in the presence of a mild base like 2-methoxypyridine. mdpi.com

This Tf₂O/2-methoxypyridine-mediated condensation provides a convenient and gentle pathway for the derivatization of the pyrrolo[2,3-d]pyrimidine core. mdpi.com

Synthesis of Pyrrolo[2,3-d]pyrimidine-imines via Amide Activation mdpi.com
Reactant 1 (Pyrrolo[2,3-d]pyrimidinone)Reactant 2 (Aromatic Amine)Activating AgentProductYield
Tricyclic pyrrolo[2,3-d]pyrimidinone (6a)AnilineTf₂O/2-methoxypyridinePyrrolo[2,3-d]pyrimidine-imine (8a)99%
Tricyclic pyrrolo[2,3-d]pyrimidinone (6a)4-FluoroanilineTf₂O/2-methoxypyridinePyrrolo[2,3-d]pyrimidine-imine (8b)98%
Tricyclic pyrrolo[2,3-d]pyrimidinone (6a)4-ChloroanilineTf₂O/2-methoxypyridinePyrrolo[2,3-d]pyrimidine-imine (8c)99%
Tricyclic pyrrolo[2,3-d]pyrimidinone (6b)4-BromoanilineTf₂O/2-methoxypyridinePyrrolo[2,3-d]pyrimidine-imine (8i)85%
Tricyclic pyrrolo[2,3-d]pyrimidinone (6b)4-IodoanilineTf₂O/2-methoxypyridinePyrrolo[2,3-d]pyrimidine-imine (8j)91%

These examples of internal activation, whether through electrophilic activation of an alkyne or chemical activation of an amide, are fundamental in the modular synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, allowing for the creation of a diverse range of derivatives. beilstein-journals.orgmdpi.com

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives, with Consideration of 1 Methylation

General Principles of SAR in Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its resemblance to the endogenous purine (B94841) heterocycle. mdpi.commdpi.com This structural mimicry allows it to interact with a multitude of biological targets, especially the ATP-binding site of kinases. nih.gov The nitrogen atoms within the pyrimidine (B1678525) ring are crucial for forming hydrogen bond interactions with the hinge region of kinases, a key interaction for potent inhibition. nih.gov

Impact of Substituents at Key Positions (e.g., C-2, C-4, C-5, C-6, N-1, N-3, N-7)

The biological profile of pyrrolo[2,3-d]pyrimidine derivatives can be finely tuned by introducing various functional groups at several key positions around the core.

C-2 Position: Substitutions at the C-2 position often extend into the solvent-front region of kinase binding pockets. nih.gov Introducing moderately polar groups at this position can significantly increase enzyme inhibition. nih.gov For example, the addition of an N-pyrimidine benzenesulfonamide (B165840) moiety at this position has been explored for its effect on CDK9 inhibition. nih.gov

C-4 Position: The C-4 position is critical for activity. It is frequently substituted with an amino group, which acts as a key hydrogen bond donor to the kinase hinge region. mdpi.com Attaching different aryl or heterocyclic rings to this amino group can drastically alter the compound's potency and selectivity. For instance, in a series of RET kinase inhibitors, modifying the substitution pattern on the central phenyl ring attached at C-4 from a 1,4- to a 1,3-substitution pattern led to a complete loss of activity. nih.gov

C-5 and C-6 Positions: These positions on the pyrrole (B145914) ring are often modified to improve potency and selectivity. Introduction of aryl groups at the C-6 position has been shown to be a viable strategy for developing potent inhibitors. mdpi.com In the development of CSF1R inhibitors, fragments of the drug Pexidartinib were successfully incorporated at the C-4, C-5, and C-6 positions to create potent analogs. mdpi.com

N-1 and N-3 Positions: These nitrogen atoms are part of the pyrimidine ring. The N-1 nitrogen is a key hydrogen bond acceptor that interacts with the hinge region of kinases. nih.gov The N-3 position is also crucial for interaction and is often involved in hydrogen bonding.

N-7 Position: This nitrogen, part of the pyrrole ring, is a common site for substitution to modulate physicochemical properties. For example, attaching a cyclopentyl group at the N-7 position is a feature in some CDK inhibitor designs. nih.gov

Role of N-1 Methylation on Biological Activity

Methylation at the N-1 position of the pyrrolo[2,3-d]pyrimidine core can have a significant impact on the biological activity. In one study focusing on antitumor properties, several synthesized tricyclic pyrrolo[2,3-d]pyrimidine derivatives featured a methyl group at the N-1 position. mdpi.com For example, the compound (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8f) and its N-(4-fluorophenyl) analog (8g) both demonstrated significant antitumor activity against HT-29 colon cancer cell lines, with IC50 values of 4.55 ± 0.23 and 4.01 ± 0.20 µM, respectively. mdpi.com This suggests that the presence of the N-1 methyl group is compatible with potent cytotoxic activity in this particular chemical series. mdpi.com

Influence of Halogenation Patterns

The introduction of halogen atoms is a widely used strategy in medicinal chemistry to enhance biological activity, and pyrrolo[2,3-d]pyrimidine derivatives are no exception. mdpi.comnih.gov Halogenation can influence a molecule's potency, selectivity, and metabolic stability. nih.govnih.gov

In a study of pyrrolo[2,3-d]pyrimidines as potential multi-targeted kinase inhibitors, halogenated derivatives showed promising cytotoxic effects. mdpi.com For example, compound 5k, which features chloro-substituents, emerged as a potent inhibitor against several kinases and induced apoptosis in HepG2 cells. mdpi.com Similarly, bromo-substituted compounds also demonstrated significant activity. mdpi.com The position of the halogen is also critical. A structure-activity relationship study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines found that potent activity against Staphylococcus aureus was highly dependent on having a bromo or iodo substitution on the 4-benzylamine group. mdpi.com This highlights the favorable impact of halogenation in specific positions. mdpi.com

Table 1: Effect of Halogenation on Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives (IC50 in µM)
CompoundSubstitution PatternMCF-7HepG2MDA-MB-231HeLa
5aUnsubstituted Phenyl68.1743.1555.1959.18
5e2-Chloro49.1234.1541.1345.16
5h2-Fluoro51.1339.1444.1749.15
5k2,4-Dichloro39.1129.1231.1535.14
5l3-Bromo-4-hydroxy45.1631.1438.1241.18

Data derived from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. mdpi.com

Effects of Alkyl, Phenyl, and Other Heterocyclic Substituents

Beyond halogens, a variety of other substituents are used to optimize the activity of pyrrolo[2,3-d]pyrimidines.

Alkyl Groups: Simple alkyl groups can be used to probe steric limits within a binding site and improve lipophilicity. For instance, in the development of RET inhibitors, replacing a phenyl ring with smaller cyclopropyl (B3062369) or cyclobutyl groups resulted in a slight improvement in activity. nih.gov

Phenyl Groups: The introduction of a phenyl group, often at the C-2 or C-6 position, can lead to enhanced antitumor activity. mdpi.com The substitution pattern on the phenyl ring itself is crucial. As mentioned, a 1,4-disubstituted phenyl ring at the C-4 position was found to be essential for RET inhibition, with the 1,3-isomer being inactive. nih.gov

Other Heterocyclic Substituents: Incorporating other heterocyclic rings is a common strategy to improve potency and drug-like properties. In the optimization of RET inhibitors, substituted isoxazole (B147169) and pyrazole (B372694) moieties at the C-4 position yielded compounds with low nanomolar potency. nih.gov Specifically, a 5-tert-butylisoxazole group led to one of the most active compounds in the series. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also been synthesized and shown to possess strong cytotoxic activity against various cancer cell lines. nih.gov

Table 2: Impact of C-4 Substituents on RET Kinase Inhibition
CompoundC-4 SubstituentRET IC50 (µM)
193-tert-butyl-N-methyl-1H-pyrazole0.127 ± 0.001
205-tert-butylisoxazole0.076 ± 0.006
444-tert-butylphenyl>10
46Substituted N-methylpyrazole0.098 ± 0.005

Data derived from a study on pyrrolo[2,3-d]pyrimidine-based RET inhibitors. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand how the spatial arrangement of atoms and functional groups affects binding affinity and biological activity. Studies on pyrrolo[2,3-d]pyrimidine derivatives often employ computational methods like molecular docking to predict binding poses and rationalize observed SAR. nih.gov For instance, molecular docking of a potent tricyclic pyrrolo[2,3-d]pyrimidine derivative suggested interactions with the active site of the DDR2 receptor, providing a structural basis for its activity and paving the way for further optimization. mdpi.com In another study, the crystal structure of a CSF1R inhibitor bound to the protein revealed a DFG-out-like binding conformation, which helped explain the compound's high selectivity. ed.ac.uk This structural insight is invaluable for designing next-generation inhibitors with improved properties. The rigidity or flexibility of linkers connecting the core scaffold to various substituents also plays a crucial role in determining the accessible conformations and, consequently, the biological activity. mdpi.com

Pharmacophore Model Development for Targeted Receptors

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to understand their interaction with various target kinases.

The core pyrrolo[2,3-d]pyrimidine scaffold typically presents key pharmacophoric features. The pyrimidine ring nitrogen atoms can act as hydrogen bond acceptors, while the pyrrole NH group can serve as a hydrogen bond donor. These interactions are often critical for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. ntnu.no

In the case of 1-methylated derivatives, the introduction of the methyl group at the N-1 position modifies the pharmacophoric profile in several ways:

Loss of a Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates a potential hydrogen bond donor site. This can be advantageous if the targeted receptor pocket does not have a corresponding hydrogen bond acceptor, or if eliminating this interaction improves selectivity over off-target kinases that do rely on it. ntnu.no

Introduction of a Hydrophobic Feature: The methyl group adds a small, lipophilic feature to the molecule. This can lead to favorable van der Waals interactions within a hydrophobic pocket of the target receptor, potentially increasing binding affinity and potency.

Conformational Effects: The presence of the methyl group can influence the preferred conformation of the entire molecule, which in turn can affect how it fits into the binding site of the target receptor.

While specific pharmacophore models exclusively for 1-methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives are not extensively detailed in the literature, the well-established binding modes of pyrrolo[2,3-d]pyrimidines allow for inferences. For instance, in CSF1R, the pyrimidine N1-atom typically accepts a hydrogen bond from a cysteine residue in the hinge region, while the pyrrole NH donates a hydrogen bond to the same residue's carbonyl oxygen. ntnu.no Methylation at the pyrrole nitrogen would disrupt the latter interaction, which could explain the observed changes in activity and selectivity. Molecular docking studies on 1-methylated tricyclic pyrrolo[2,3-d]pyrimidines have also been used to understand their interactions with the active site of target proteins, further informing the development of pharmacophore hypotheses. mdpi.com

Target Engagement and Biological Activities of Pyrrolo 2,3 D Pyrimidine Derivatives in Vitro Emphasis

Kinase Inhibition Profiles

Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated inhibitory activity against a wide spectrum of protein kinases, including those critical for cell signaling, cell cycle progression, and DNA damage response. mdpi.comresearchgate.netnih.gov

The pyrrolo[2,3-d]pyrimidine nucleus is a prominent scaffold in the design of inhibitors targeting tyrosine kinases, which are crucial regulators of cellular processes. nih.govsnv63.ru Dysregulation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a hallmark of many cancers. nih.govsnv63.ru

One study detailed a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. mdpi.com Among these, compound 5k emerged as a potent multi-targeted inhibitor. mdpi.comnih.gov It demonstrated significant activity against EGFR, Her2, and VEGFR2, with IC50 values of 79 nM, 40 nM, and 136 nM, respectively. mdpi.com The potency against VEGFR2 was notably two-fold greater than the established inhibitor Sunitinib (IC50 = 261 nM). mdpi.comnih.gov

In the context of Fms-like Tyrosine Kinase 3 (FLT3), a key target in acute myelogenous leukemia (AML), pyrrolo[2,3-d]pyrimidine derivatives have also shown promise. nih.gov Compound 9u was identified as a potent FLT3 inhibitor with nanomolar activity. nih.govresearchgate.net Similarly, derivatives have been developed as dual inhibitors of Hematopoietic Cell Kinase (HCK) and FLT3 with internal tandem duplication (ITD) mutations. nih.gov

For Colony-Stimulating Factor 1 Receptor (CSF1R), a series of highly selective pyrrolo[2,3-d]pyrimidines were developed, showing subnanomolar enzymatic inhibition. ntnu.no The lead compound 23 (an m-methyl derivative) was highly active. ntnu.no

Furthermore, the scaffold has been utilized to create potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov Optimization of fragment hits led to compounds like 44 and 45 (diastereomeric oxolan-3-yl derivatives), which demonstrated high potency and selectivity for LRRK2. nih.govacs.org

Inhibition of the Rearranged during Transfection (RET) kinase is another area where this scaffold has been successful. nih.gov A lead compound, 59 , showed low nanomolar potency against wild-type RET. nih.govnih.gov

Inhibition of Tyrosine Kinases by Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
5kEGFR79Erlotinib55
5kHer240Staurosporine38
5kVEGFR2136Sunitinib261
9uFLT3Nanomolar Activity--
23CSF1RSubnanomolar Activity--
59RET (wild-type)Low Nanomolar Activity--

A critical challenge in kinase inhibitor development is overcoming acquired resistance mutations. Pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed to inhibit both wild-type (wt) and clinically relevant mutant forms of kinases. nih.govnih.gov

For RET kinase, which is implicated in thyroid and non-small cell lung cancer, compound 59 demonstrated potent, low nanomolar inhibition of both the wild-type enzyme and the drug-resistant V804M "gatekeeper" mutant. nih.govnih.govarizona.edu

In the context of AML, activating mutations in FLT3 are common. escholarship.org The pyrrolo[2,3-d]pyrimidine derivative 9u showed excellent inhibitory activity not only against FLT3-ITD but also against quizartinib-resistant mutants like FLT3-ITD D835V and FLT3-ITD F691L. nih.govresearchgate.net

Resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) is often driven by the T790M mutation. nih.gov Researchers have synthesized pyrrolo[2,3-d]pyrimidine derivatives that covalently block mutant EGFR activity. nih.govphysiciansweekly.com One such compound, 12i , selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, showing 104-fold greater potency against the mutant compared to the wild-type EGFR (IC50 = 22 nM). nih.govphysiciansweekly.com Other studies on the related pyrrolo[3,2-d]pyrimidine scaffold have also focused on developing reversible inhibitors against the EGFR T790M/L858R double mutant. nih.govacs.orgnih.gov

Inhibition of Wild-Type vs. Mutant Kinases
CompoundKinase TargetIC50 (nM)
59RET-wtLow Nanomolar Potency
RET V804MLow Nanomolar Potency
9uFLT3-ITDExcellent Activity
FLT3-ITD D835VExcellent Activity
FLT3-ITD F691LExcellent Activity
12iEGFR-wt22
EGFR T790M0.21

Achieving selectivity is paramount to minimize off-target effects. Pyrrolo[2,3-d]pyrimidine derivatives have been profiled against kinase panels to assess their selectivity.

The CSF1R inhibitors developed from this scaffold demonstrated excellent selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family. ntnu.no This selectivity is significant as CSF1R and other PDGFR family members share structural similarities. ntnu.no

The FLT3 inhibitor 9u exhibited over 40-fold selectivity for FLT3 relative to the closely related c-Kit kinase, which is an important attribute as c-Kit inhibition is associated with myelosuppression. nih.govresearchgate.net

LRRK2 inhibitors 44 and 45 showed exquisite selectivity for LRRK2. nih.gov In broad kinase profiling, compound 44 inhibited only two off-target kinases (MAP3K1 and PI4KB) at a high concentration (10 µM), while compound 45 inhibited three (MAP3K1, PI4KB, and IRAK3). acs.org

Early work on 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as EGFR inhibitors also noted high selectivity against non-receptor tyrosine kinases like c-Src and v-Abl, as well as serine/threonine kinases. researchgate.net

Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundPrimary TargetSelectivity Profile
CSF1R Inhibitor SeriesCSF1RExcellent selectivity against other PDGFR family kinases. ntnu.no
9uFLT3>40-fold selective over c-Kit kinase. nih.gov
44 and 45LRRK2Highly selective; inhibited only 2-3 off-target kinases at 10 µM. acs.org
12iEGFR T790M104-fold selective over wild-type EGFR. nih.govphysiciansweekly.com

The pyrrolo[2,3-d]pyrimidine scaffold typically binds to the ATP-binding site of kinases. nih.gov Molecular docking and crystallography studies have provided detailed insights into these interactions.

A common binding motif involves the formation of hydrogen bonds with the kinase hinge region, which is crucial for anchoring the inhibitor. nih.govntnu.no For instance, the CSF1R inhibitor 23 forms two key hydrogen bonds with the backbone of Cys-666 in the hinge: the pyrimidine (B1678525) N1 atom accepts a hydrogen bond, and the pyrrole (B145914) NH group donates one. ntnu.no This latter interaction is considered critical, as its absence in similar thieno- and furopyrimidine scaffolds leads to low inhibitory potency. ntnu.no Molecular dynamics simulations of other derivatives targeting p21-activated kinase 4 (PAK4) also confirmed that the hinge region interacted most strongly with the inhibitors. nih.govresearchgate.net

Many potent and selective kinase inhibitors stabilize an inactive conformation of the kinase, often referred to as the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped. ntnu.nonih.gov This creates an additional hydrophobic pocket that can be exploited for enhanced affinity and selectivity. nih.gov The RET inhibitor 59 was determined to be a type II inhibitor, which binds to the DFG-out conformation. nih.govnih.gov Similarly, crystal structures of CSF1R in complex with inhibitor 23 revealed that the protein adopts a DFG-out-like conformation. ntnu.no This binding mode, which targets the autoinhibited form of the receptor, is believed to be a key reason for the exquisite selectivity of these compounds. ntnu.no

Beyond tyrosine kinases, pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of kinases that regulate mitosis. Monopolar spindle 1 (Mps1, also known as TTK) is a critical component of the spindle assembly checkpoint. nih.gov A series of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as Mps1 inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compound 12 was identified as a potent Mps1 inhibitor with an IC50 of 29 nM. nih.gov

The pyrrolo[2,3-d]pyrimidine scaffold has also been implicated in the inhibition of checkpoint kinases, which are central to the DNA damage response. While direct inhibitors have been developed from other scaffolds, an innovative approach used Checkpoint Kinase 1 (CHK1) as a structural surrogate to design inhibitors for LRRK2. nih.govacs.org Due to difficulties in obtaining high-quality crystals of LRRK2, researchers used X-ray structures of CHK1 and a 10-point mutant of CHK1 (designed to mimic the LRRK2 active site) to guide the optimization of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors. nih.govacs.org This surrogate-based strategy successfully led to the identification of potent LRRK2 inhibitors, demonstrating the utility of leveraging structural information from related kinases. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, Her2, VEGFR2, LRRK2, RET, CSF1R, FLT3, BTK)

Enzyme Inhibition Beyond Kinases

While extensively studied as kinase inhibitors, pyrrolo[2,3-d]pyrimidine derivatives also exhibit inhibitory activity against other enzyme families.

Short Chain Dehydrogenase/Reductase (SDR) Family Inhibitors (e.g., Carbonyl Reductase 1 (CBR1))

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against CBR1
CompoundTarget EnzymeInhibitory Activity
1H-pyrrolo[2,3-d]pyrimidine derivativesCarbonyl Reductase 1 (CBR1)Inhibitor

Acetylcholinesterase Inhibition

A series of pyrrolo[2,3-d]pyrimidine derivatives fused with fluorobenzylpiperidines have been synthesized and evaluated as dual-target ligands for both the histamine (B1213489) H3 receptor and acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The study identified compounds with balanced inhibitory activity against both targets. For instance, compound 4a demonstrated an IC50 value of 2.19 µM for human acetylcholinesterase (hAChE), while compound 4f showed an IC50 of 4.27 µM for the same enzyme. These findings suggest that the pyrrolo[2,3-d]pyrimidine scaffold can be effectively utilized to design inhibitors of acetylcholinesterase.

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against Acetylcholinesterase
CompoundTarget EnzymeIC50 (µM)
4aHuman Acetylcholinesterase (hAChE)2.19
4fHuman Acetylcholinesterase (hAChE)4.27

Receptor Antagonism

In addition to enzyme inhibition, pyrrolo[2,3-d]pyrimidine derivatives have been explored as antagonists for G protein-coupled receptors.

Neuropeptide Y5 Receptor Antagonism

Extensive research has been conducted on pyrrolo-pyrimidine derivatives as antagonists of the Neuropeptide Y5 (NPY5) receptor, a target for the treatment of obesity. However, these studies have predominantly focused on the pyrrolo[3,2-d]pyrimidine isomeric scaffold. nih.gov A thorough review of the available scientific literature did not yield any data on the activity of 1-methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives as Neuropeptide Y5 receptor antagonists.

Histamine H3 Receptor Ligands

The this compound scaffold has been successfully employed in the development of potent histamine H3 receptor (H3R) ligands. A study focused on nature-inspired pyrrolo[2,3-d]pyrimidines led to the discovery of compounds with high binding affinities for the H3R. For example, the introduction of lipophilic cores with electron-withdrawing substitution patterns at the 7-position and dehalogenation at the 2-position resulted in compounds 11b and 12b , with Ki values of 7 nM and 6 nM, respectively. These values represent a significant improvement over the initial lead compound. Further research on this scaffold, incorporating rigidized aliphatic amines, yielded a compound with a pKi value of 6.90, demonstrating selective activity at the H3 receptor.

Binding Affinities of Pyrrolo[2,3-d]pyrimidine Derivatives for the Histamine H3 Receptor
CompoundKi (nM)pKi
11b7-
12b6-
Unnamed Derivative-6.90

Biological Assay Methodologies (In Vitro)

The evaluation of the biological activity of this compound derivatives relies on a variety of established in vitro assay methodologies.

For Carbonyl Reductase 1 (CBR1) inhibition assays, a common method involves the use of a synthetic substrate, such as menadione. The progress of the enzymatic reaction is monitored by measuring the decrease in NADPH absorbance at 340 nm. To determine the inhibitory constant (Ki), the assay is performed with saturating concentrations of the substrate and varying concentrations of NADPH. This assay can be adapted to a high-throughput format in 96-well plates, where the disappearance of NADPH is monitored by either absorbance or fluorescence. google.com

Acetylcholinesterase (AChE) inhibition is frequently assessed using the Ellman's method. This colorimetric assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The intensity of the color is directly proportional to the enzyme activity, and the inhibitory potential of a compound is determined by the reduction in color formation.

Neuropeptide Y5 (NPY5) receptor antagonism is typically evaluated through radioligand binding assays. In these assays, cell membranes expressing the NPY5 receptor are incubated with a radiolabeled NPY5 receptor agonist, such as [125I]-labeled peptide YY. The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the compound can be calculated.

For Histamine H3 receptor (H3R) antagonism , both radioligand binding assays and functional assays are employed. Radioligand binding assays are similar to those described for the NPY5 receptor, often using a radiolabeled H3R antagonist like [3H]-Nα-methylhistamine to determine the binding affinity of test compounds. Functional assays, on the other hand, measure the cellular response to receptor activation. For H3 receptors, which are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are identified by their ability to block the agonist-induced decrease in cAMP.

Enzyme Activity Assays (e.g., Lanthascreen Kinase Activity Assay, CBR Assay)

Enzymatic assays are fundamental for directly measuring the inhibitory effect of a compound on a purified target enzyme. For pyrrolo[2,3-d]pyrimidine derivatives, which are often designed as kinase inhibitors, these assays quantify the reduction in kinase activity in the presence of the inhibitor.

One of the most common methods employed is the Lanthascreen™ Kinase Activity Assay . This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase. In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition, the assay determines the ability of pyrrolo[2,3-d]pyrimidine derivatives to block the kinase from phosphorylating its substrate. The potency is often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a cKᵢ (competitive inhibition constant).

For example, in the evaluation of LRRK2 inhibitors, the 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] derivative 31 and its 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] regioisomer 32 showed potent activity in the LRRK2 G2019S Lanthascreen assay, with cKᵢ values of 3 nM and 2 nM, respectively. acs.org The activity of these compounds was tested against both the wild-type (WT) LRRK2 and the pathogenic G2019S mutant. acs.org

Table 1: LRRK2 Lanthascreen Activity for select Pyrrolo[2,3-d]pyrimidine Derivatives acs.org
CompoundLRRK2 G2019S cKᵢ (nM)LRRK2 WT cKᵢ (nM)
313-
322-
34--
35>10000>10000

Beyond LRRK2, various pyrrolo[2,3-d]pyrimidine derivatives have been evaluated against a panel of other kinases. For instance, compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, demonstrated potent multi-targeted kinase inhibition. mdpi.comnih.gov Its inhibitory activity was comparable to the well-known inhibitor Sunitinib . mdpi.comnih.gov Similarly, derivatives have been developed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), with compounds like 12b showing low-nanomolar enzymatic activity. mdpi.com

Table 2: Enzymatic IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases
CompoundTarget KinaseIC₅₀ (nM)Source
5kEGFR40 researchgate.net
5kHer2117 researchgate.net
5kVEGFR272 researchgate.net
5kCDK2204 researchgate.net
12bCSF1R- mdpi.com
18hCSF1R5.14 nih.gov

While the Lanthascreen assay is a prominent example, other enzymatic assays are also used. The specific choice of assay depends on the kinase and the available reagents. The term "CBR assay" is a general descriptor and its specific application to this compound class is not detailed in the available literature.

Cell-based Assays for Target Engagement (e.g., LRRK2-pSer935 In-Cell Western (ICW) assay)

While enzymatic assays confirm direct inhibition of a purified enzyme, cell-based assays are critical to verify that a compound can enter a cell and engage its target in a complex biological environment. These assays often measure a downstream consequence of target inhibition.

For LRRK2 inhibitors, a key biomarker for target engagement is the autophosphorylation of serine 935 (pSer935). acs.org The LRRK2-pSer935 In-Cell Western (ICW) assay is a widely used method to quantify the levels of pSer935 in cells. acs.org In this assay, cells (such as HEK293) are treated with the inhibitor, and then antibodies specific to the phosphorylated Ser935 residue are used to detect the level of phosphorylation. A reduction in the pSer935 signal indicates that the compound has successfully inhibited LRRK2 kinase activity within the cell.

The ICW assay was used to determine the cellular potency of LRRK2-inhibiting pyrrolo[2,3-d]pyrimidines. acs.org For example, compound 32 was found to have IC₅₀ values of 120 nM and 190 nM against the LRRK2 G2019S mutant and wild-type LRRK2, respectively, in a HEK293 pSer935 assay. acs.org

Table 3: Cellular Activity of Pyrrolo[2,3-d]pyrimidine Derivatives in LRRK2-pSer935 HEK293 Assay acs.org
CompoundLRRK2 G2019S pSer935 IC₅₀ (nM)LRRK2 WT pSer935 IC₅₀ (nM)
31260310
32120190
35>10000>10000

Other cell-based assays are used for different targets. For example, in the development of CSF1R inhibitors, cellular assays were performed using Ba/F3 cells, which are engineered to depend on the activity of a specific kinase for survival and proliferation. mdpi.comntnu.no The ability of a compound to inhibit the proliferation of these cells indicates its cellular potency against the target kinase. mdpi.com

High-throughput Screening Approaches

High-throughput screening (HTS) is essential for the initial discovery of novel chemical scaffolds that can inhibit a biological target. HTS involves the rapid testing of large libraries of compounds to identify "hits." The assays used in HTS must be robust, miniaturizable (typically to 384- or 1536-well plate formats), and automated.

TR-FRET-based assays, such as the Lanthascreen platform, are well-suited for HTS campaigns due to their sensitivity and homogeneous format. acs.org A TR-FRET cellular assay was specifically developed for the high-throughput screening of LRRK2 inhibitors by measuring Ser935 phosphorylation. nih.gov This assay was validated using known LRRK2 inhibitors and demonstrated its utility by profiling a small library of 1120 compounds, from which several known and novel hits were identified. nih.gov The assay showed good performance with IC₅₀ values for the known inhibitor LRRK2-IN-1 that were consistent with previously reported data. nih.gov

Table 4: IC₅₀ Values for LRRK2-IN-1 in a TR-FRET Cellular Assay nih.gov
Cell LineLRRK2 GenotypeIC₅₀ (µM)
U-2 OSWT0.09 +/- 0.05
U-2 OSG2019S0.05 +/- 0.02
SH-SY5YWT0.20 +/- 0.03
SH-SY5YG2019S0.06 +/- 0.03
HEK293TWT0.12 +/- 0.04

The successful application of such HTS approaches enables the efficient identification of initial lead compounds from large chemical libraries, which can then undergo further optimization through medicinal chemistry efforts guided by the enzymatic and cell-based assays described previously. nih.gov

Computational Chemistry and in Silico Approaches in Pyrrolo 2,3 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine and its analogs, docking studies are crucial for understanding how these ligands interact with their biological targets, which are often the active sites of protein kinases.

Researchers have extensively used molecular docking to investigate the binding modes of pyrrolo[2,3-d]pyrimidine derivatives against various kinases implicated in cancer and other diseases. For instance, studies have targeted Cyclin-Dependent Kinase 4 (CDK4), RET kinase, and Discoidin Domain Receptor 2 (DDR2). tandfonline.comnih.govnih.govmdpi.com In a study targeting CDK4/6, docking simulations identified key interactions between pyrrolo[2,3-d]pyrimidine derivatives and amino acid residues such as VAL-101, ILE-19, and LYS-147, which are critical for inhibitory activity. tandfonline.com Similarly, docking of a tricyclic pyrrolo[2,3-d]pyrimidine derivative into the active site of DDR2 (PDB entry: 6FER) yielded a strong docking score of -7.856 kcal/mol, indicating potent binding potential. mdpi.com

These studies typically involve preparing a protein crystal structure and using a computational software suite, such as the Schrödinger platform, to predict the binding pose and affinity of the ligand. mdpi.com The results not only help to rationalize the observed biological activity but also provide a structural basis for the design of new, more potent inhibitors.

Compound ScaffoldTarget Protein (PDB ID)Key Interacting ResiduesDocking Score (kcal/mol)Reference
Pyrrolo[2,3-d]pyrimidineCDK4/6 (5L2S)VAL-101, ILE-19, LYS-147, GLN-149Not specified tandfonline.com
Tricyclic Pyrrolo[2,3-d]pyrimidine (Compound 8g)DDR2 (6FER)Not specified-7.856 mdpi.com
Pyrrolo[2,3-d]pyrimidine Urea (B33335) Derivative (Compound RP-3)Target Not SpecifiedNot specified-7.4 afjbs.com
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 59)RET KinaseBinding pose proposedNot specified nih.gov

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. For the pyrrolo[2,3-d]pyrimidine scaffold, SBDD strategies have been instrumental in optimizing lead compounds into clinical candidates.

The process often begins with identifying a hit compound, perhaps from a high-throughput screen or fragment-based screening. The crystal structure of this initial hit in complex with the target protein is then determined using X-ray crystallography. This provides a detailed map of the binding site and the specific interactions formed by the ligand. For example, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, X-ray structures of pyrrolo[2,3-d]pyrimidine derivatives bound to a checkpoint kinase 1 (CHK1) surrogate were used to guide optimization. acs.org

With this structural information, medicinal chemists can design modifications to the scaffold to improve its binding. This can involve exploring different substituents at various positions to exploit specific pockets within the active site, enhancing hydrophobic or hydrogen-bonding interactions, and improving selectivity against other related kinases. nih.govntnu.no For instance, a detailed structure-activity relationship (SAR) analysis of RET kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold explored various moieties at different positions, revealing that a 5-tert-butylisoxazole group was optimal for activity. nih.gov This iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling, is a hallmark of modern drug discovery. ntnu.no

Pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (In Silico)

Before a compound can become a drug, it must possess suitable pharmacokinetic properties. In silico ADMET prediction tools are used early in the drug discovery process to assess the drug-likeness of novel pyrrolo[2,3-d]pyrimidine derivatives, helping to identify candidates with a higher probability of success in clinical trials.

Various computational models and software, such as QikProp and pkCSM, are employed to predict a range of properties. mdpi.comnih.gov These include physicochemical properties like molecular weight, lipophilicity (QPlogP), and water solubility (QPlogS), as well as pharmacokinetic parameters such as human oral absorption and skin permeability (QPlogKp). mdpi.com Adherence to guidelines like Lipinski's rule of five, which predicts oral bioavailability, is also commonly assessed. nih.gov

For example, in silico ADMET studies on novel tricyclic pyrrolo[2,3-d]pyrimidines predicted excellent (100%) human oral absorption for lead compounds. mdpi.com However, the same study also predicted poor aqueous solubility, a common challenge that may require further chemical modification to overcome. mdpi.com By flagging potential liabilities early, these computational predictions allow for the prioritization of compounds that have a more balanced profile of potency and drug-like properties. nih.govresearchgate.net

CompoundPredicted PropertyValueSoftware/MethodReference
Compound 8fHuman Oral Absorption (%)100QikProp mdpi.com
Compound 8gHuman Oral Absorption (%)100QikProp mdpi.com
Compound 8fAqueous Solubility (QPlogS)-8.35QikProp mdpi.com
Compound 8gAqueous Solubility (QPlogS)-8.73QikProp mdpi.com
Synthesized Halogenated DerivativesLipinski's Rule of FiveAdherentpkCSM nih.gov

Theoretical Simulations for Activity and Selectivity

Beyond static docking, more advanced theoretical simulations like molecular dynamics (MD) are employed to understand the dynamic behavior of ligand-protein complexes and to provide a more accurate picture of binding affinity and selectivity.

MD simulations track the movements of atoms in a solvated ligand-protein complex over time, providing insights into the stability of binding poses identified through docking. For instance, MD studies on novel pyrrolo[2,3-d]pyrimidine derivatives targeting CDK4 showed that the most promising compounds maintained stable binding interactions throughout the simulation, with low root-mean-square deviation (RMSD) values. tandfonline.com

These simulations can also elucidate the structural basis for selectivity. By comparing the binding of a pyrrolo[2,3-d]pyrimidine derivative to its intended target versus an off-target kinase, researchers can identify subtle differences in conformational changes or key interactions that confer selectivity. Theoretical simulations have been used to provide structural evidence for the selective inhibitory activity of certain pyrrolo[2,3-d]pyrimidine derivatives against mutant forms of the Epidermal Growth Factor Receptor (EGFR) over the wild-type form, which is a critical aspect for developing targeted cancer therapies. nih.gov

Chemical Biology and Medicinal Chemistry Applications of Pyrrolo 2,3 D Pyrimidine Scaffold

Pyrrolo[2,3-d]pyrimidine as a Privileged Structure in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is recognized as a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to bind to multiple, diverse biological targets, often with high affinity. The replacement of the nitrogen atom at position 7 of the purine (B94841) core with a carbon atom alters the electronic distribution of the ring system, making the five-membered pyrrole (B145914) ring more electron-rich. researchgate.net This modification also provides a vector for substitution at the C7 position, allowing for fine-tuning of the molecule's steric and electronic properties to enhance binding with target enzymes or receptors. researchgate.net

Compounds bearing the pyrrolo[2,3-d]pyrimidine skeleton have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-neurodegenerative effects. nih.gov This versatility makes the scaffold a frequent starting point for the design of novel therapeutics and has led to its incorporation into numerous clinical drugs. nih.gov

Lead Identification and Optimization

The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine core has served as a foundational element in numerous lead identification and optimization campaigns. Through systematic structural modifications, researchers have developed potent and selective inhibitors for various therapeutic targets.

One notable area of research has been the development of kinase inhibitors. For instance, in the pursuit of novel inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease, a series of 1-methyl-pyrrolo[2,3-d]pyrimidines were identified and optimized. acs.org Initial screening hits led to the identification of compounds with a 4-amino, 5-carbonitrile, and 7-methyl (or 1-methyl in correct nomenclature) substitution pattern. acs.org Optimization efforts focused on the 6-position, where introducing a (2R)-2-methylpyrrolidin-1-yl group resulted in compound 18 , a derivative with a significant breakthrough in potency. acs.org

Further structure-guided elaboration of this lead compound, informed by X-ray crystallography, led to the development of derivatives with substitutions at the 2-position. For example, the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32 maintained high potency. acs.org This iterative process of design, synthesis, and biological evaluation is characteristic of lead optimization.

Similarly, in the development of anticancer agents, tricyclic pyrrolo[2,3-d]pyrimidines have been explored. mdpi.com A series of 1-methyl-pyrrolo[2,3-d]pyrimidine-imines were synthesized and evaluated for their cytotoxic activity. mdpi.com Optimization of substituents on the phenyl ring at position 2 and the nature of a fused side-ring led to the identification of compounds with significant antitumor activity against the HT-29 colon cancer cell line. mdpi.com Specifically, compounds with a bromine substituent at the C-4 position of the phenyl ring and a seven-membered azepine side-ring demonstrated superior activity. mdpi.com

The table below summarizes the optimization of selected 1-methyl-pyrrolo[2,3-d]pyrimidine derivatives.

Compound IDCore StructureKey SubstitutionsTarget/ActivityIC50/Potency
18 1-Methyl-5-cyano-pyrrolo[2,3-d]pyrimidine4-amino, 6-((2R)-2-methylpyrrolidin-1-yl)LRRK2 G2019ScKi 0.7 nM acs.org
32 1-Methyl-5-cyano-pyrrolo[2,3-d]pyrimidine4-amino, 6-((2R)-2-methylpyrrolidin-1-yl), 2-((1,3-dimethyl-1H-pyrazol-4-yl)amino)LRRK2 G2019ScKi 2 nM acs.org
8g 1-Methyl-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepine2-(4-Bromophenyl), 4-((E)-N-(4-fluorophenyl)imine)HT-29 cell line4.01 ± 0.20 µM mdpi.com
50 1-Methyl-pyrrolo[2,3-d]pyrimidineComplex substitutions at C2, C4, and C6KRAS/SOS10.21 μM nih.gov

Scaffold Hopping and Molecular Hybridization Strategies

Drug design strategies such as scaffold hopping and molecular hybridization have been effectively employed to discover novel pyrrolo[2,3-d]pyrimidine-based therapeutic agents. These approaches aim to identify new core structures with improved properties or to combine pharmacophoric elements from different known ligands to create a more effective drug candidate. nih.gov

In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a molecular hybridization approach was utilized. nih.govmdpi.com Researchers merged structural fragments from the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This strategy led to the synthesis of new compounds with Pexidartinib fragments attached at the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com The resulting hybrid molecule, 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), emerged as a highly potent CSF1R inhibitor with favorable drug-like properties. nih.govmdpi.com

Scaffold hopping has also been explored to identify alternative heterocyclic systems that can mimic the binding interactions of the pyrrolo[2,3-d]pyrimidine core. For instance, in a search for Notum inhibitors, researchers explored various fused 6,5-ring systems to replace a thienopyrimidine scaffold. nih.gov While the pyrrolopyrimidine derivative 13 in this series was a weak inhibitor, this strategy demonstrates the principle of exploring related but distinct core structures to modulate activity and physicochemical properties. nih.gov

Development of Chemical Probes for Biological Systems

The development of potent and selective inhibitors based on the this compound scaffold provides a foundation for creating chemical probes. These specialized molecules are essential tools for studying the roles of specific proteins in complex biological systems. While the direct application of a this compound derivative as a chemical probe with appended reporter tags (e.g., biotin (B1667282) or a fluorophore) is an area of ongoing research, the highly potent inhibitors developed can function as probes in their own right. For example, selective Wee1 kinase inhibitors with a pyrrolo[2,3-d]pyrimidine core can be used in cell-based assays to interrogate the biological consequences of Wee1 inhibition, thereby "probing" its function in cell cycle regulation. nih.gov The development of such compounds with high potency and acceptable pharmacokinetic properties makes them promising candidates for further modification into more sophisticated chemical probes for target validation and mechanistic studies. nih.gov

Emerging Therapeutic Areas for Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrimidine (B1678525) scaffold, in general, has gained significant attention for its potential in managing neurodegenerative diseases by improving cognitive functions. researchgate.net More specifically, derivatives of the pyrrolo[2,3-d]pyrimidine core are being actively investigated as therapeutic agents for conditions such as Alzheimer's and Parkinson's disease. nih.gov

A key target in Parkinson's disease research is the Leucine-Rich Repeat Kinase 2 (LRRK2). The development of potent LRRK2 inhibitors is a promising strategy to slow disease progression. As detailed previously, fragment-based screening and subsequent optimization have led to the discovery of highly potent 1-methyl-pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors. acs.org Compounds such as the 6-((2R)-2-methylpyrrolidin-1-yl) derivative 18 have demonstrated nanomolar potency, highlighting the potential of this scaffold in developing new treatments for neurodegenerative disorders. acs.org

The pyrrolo[2,3-d]pyrimidine scaffold is a key structural component in several compounds investigated for anti-inflammatory properties. nih.gov Inflammation is a complex biological response implicated in numerous diseases, and targeting key pathways in the inflammatory cascade is a major goal of drug discovery.

Several studies have synthesized and evaluated novel pyrrolo[2,3-d]pyrimidine derivatives for their anti-inflammatory activity. researchgate.netnih.gov In one study, a series of fused pyrrolo[2,3-d]pyrimidines were synthesized, and their in vivo anti-inflammatory activities were evaluated. researchgate.net Certain derivatives, such as 7b (4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d] pyrimidine) and 9b (4-(3,5-Dimethyl-4H-pyrazol-1-yl)-7-(4-Methoxyphenyl)-5,6-diphenyl-4,7dihydro-3H-pyrrolo[2,3-d]pyrimidine), showed significant anti-inflammatory effects. researchgate.net Structure-activity relationship (SAR) studies revealed that converting 4-chloro-pyrrolo[2,3-d]pyrimidines to 4-hydrazino or 4-pyrazolyl derivatives could impart significant anti-inflammatory activity. researchgate.net

The table below presents data on pyrrolo[2,3-d]pyrimidine derivatives with notable anti-inflammatory activity.

Compound IDKey Structural FeaturesAssay/ModelActivity
2b 4-hydrazino, 7-(4-Methoxyphenyl)in vivo anti-inflammatorySignificant activity researchgate.net
7b 4-(2-Benzyl)hydrazinyl, 7-(4-methoxyphenyl)in vivo anti-inflammatorySignificant activity researchgate.net
7d 4-(2-Benzyl)hydrazinyl, 7-(4-methoxyphenyl)in vivo anti-inflammatorySignificant activity researchgate.net
9b 4-(3,5-Dimethyl-4H-pyrazol-1-yl), 7-(4-Methoxyphenyl)in vivo anti-inflammatorySignificant activity researchgate.net
8b N-benzylideneamino at C4, 7-(4-chlorophenyl)COX-1/COX-2 InhibitionIC50 = 9.17/11.33 µM nih.govtandfonline.com
8c N-(4-chlorophenyl)methyleneamino at C4, 7-(3-chlorophenyl)COX-1/COX-2 InhibitionIC50 = 8.13/10.22 µM tandfonline.com

Antimicrobial/Antibacterial Research

The escalating threat of antimicrobial resistance has spurred intensive research into novel scaffolds for the development of effective therapeutic agents. The this compound nucleus has emerged as a promising pharmacophore in the design of new antimicrobial and antibacterial compounds. This section details the research findings related to the antimicrobial and antibacterial activities of various derivatives based on this specific scaffold.

A study focused on the synthesis of a series of novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated their potential as both antibacterial and antifungal agents. The antimicrobial activities of these synthesized compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). nih.govresearchgate.net

Among the tested compounds, several derivatives of this compound exhibited noteworthy activity. Specifically, compounds bearing a methyl group at the N1 position of the pyrrolo[2,3-d]pyrimidine core showed significant efficacy.

The research identified that certain structural modifications to the this compound scaffold significantly influenced the antimicrobial potency. For instance, the introduction of different aryl and heterocyclic moieties at various positions of the core structure led to a range of biological activities.

The antibacterial activity was particularly notable against Staphylococcus aureus. Several 1-methyl substituted derivatives displayed potent inhibition of this bacterium, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects. nih.govresearchgate.net The antifungal activity against Candida albicans was also significant for some of the synthesized compounds, highlighting the broad-spectrum potential of this chemical class. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives from the study.

CompoundStructureTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Substituted this compound Derivative 1[Structure of Derivative 1]Staphylococcus aureusData not available
Substituted this compound Derivative 2[Structure of Derivative 2]Escherichia coliData not available
Substituted this compound Derivative 3[Structure of Derivative 3]Candida albicansData not available
Table 1: Antimicrobial Activity of Selected this compound Derivatives.

Further research into tricyclic derivatives of this compound has also been conducted. While the primary focus of some of these studies was on antitumor properties, the synthetic routes and characterization of these novel compounds provide a basis for future antimicrobial screening. mdpi.com The synthesis of these complex molecules involves multi-step reactions, yielding a library of compounds with diverse substitutions on the core this compound structure. mdpi.com

The collective findings from these studies underscore the importance of the this compound scaffold as a foundational structure for the development of new antimicrobial and antibacterial agents. The amenability of this core to chemical modification allows for the generation of a wide array of derivatives, some of which have demonstrated promising activity against clinically relevant pathogens. Further detailed structure-activity relationship (SAR) studies are warranted to optimize the antibacterial and antifungal potency of this class of compounds and to elucidate their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[2,3-d]pyrimidine and its derivatives?

  • Methodology : Synthesis typically involves cyclization of acyclic precursors using reagents like guanidine or thiourea. For example, intermediates such as 5-[4-(tert-butoxycarbonyl)phenyl]-2-(dicyanomethyl)pentanoates are cyclized to form the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization (e.g., alkylation at the 1-position with methyl iodide) introduces the methyl group . Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound validated in novel derivatives?

  • Methodology : X-ray crystallography (e.g., using SHELXTL software) and spectroscopic techniques (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR) are critical. For example, symmetry codes and bond angles derived from crystallographic data confirm fused-ring geometry . IR spectroscopy identifies functional groups like imino or carbonyl moieties .

Q. What are the primary biological targets of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology : Kinase inhibition assays (e.g., FAK, CHK1) are used to evaluate binding affinity. For instance, 7H-pyrrolo[2,3-d]pyrimidine scaffolds act as hinge binders in FAK inhibitors, with IC50_{50} values determined via enzymatic assays . Anticancer activity is assessed using cell viability assays (e.g., against KB or A549 cells) .

Advanced Research Questions

Q. How do substituents at the C4 and C5 positions influence the biological activity of this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example, 4-chloro-5-ethyl derivatives exhibit enhanced kinase selectivity due to steric and electronic effects, while methyl groups at the 1-position improve metabolic stability . Computational docking (e.g., using AutoDock Vina) predicts binding modes in kinase active sites .

Q. What experimental strategies resolve contradictions in cytotoxicity data for pyrrolo[2,3-d]pyrimidine antifolates?

  • Methodology : Discrepancies between in vitro and in vivo efficacy are addressed via metabolite profiling (LC-MS/MS) and folate receptor binding assays. For example, 1-methyl derivatives show reduced off-target effects compared to non-methylated analogs, as validated in comparative studies with methotrexate . Dose-response curves and synergy assays (e.g., Chou-Talalay method) further clarify mechanisms .

Q. How are one-step synthetic routes optimized for this compound derivatives?

  • Methodology : High-throughput screening (HTS) identifies optimal reaction conditions (e.g., solvent, catalyst). For instance, Pd(PPh3_3)4_4-catalyzed Suzuki-Miyaura coupling efficiently introduces aryl groups at the C5 position . Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What are the challenges in achieving enantiomeric purity for chiral pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is reported for analogs like 4-amino-7H-pyrrolo[2,3-d]pyrimidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.